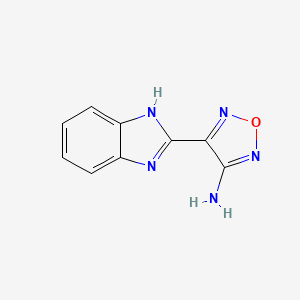

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Overview

Description

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole. Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, while oxadiazole is a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the following steps:

-

Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, heating o-phenylenediamine with formic acid or acetic acid in the presence of a dehydrating agent like polyphosphoric acid can yield benzimidazole derivatives .

-

Formation of Oxadiazole Ring: : The oxadiazole ring can be introduced by reacting the benzimidazole derivative with appropriate reagents. One common method involves the cyclization of hydrazides with nitriles or carboxylic acids in the presence of dehydrating agents .

-

Final Assembly: : The final step involves the coupling of the benzimidazole and oxadiazole moieties. This can be achieved through nucleophilic substitution reactions, where the amine group of the benzimidazole reacts with a suitable electrophile to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. It has been shown to exhibit significant cytotoxic effects against a range of human cancer cell lines, with GI50 values in the nanomolar range. This compound is believed to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it exhibits potent inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics like ampicillin in some assays . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and function.

Antiviral Effects

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Studies have reported its effectiveness against Hepatitis B and C viruses, with significant reductions in viral load observed in vitro. The compound appears to inhibit viral replication by targeting specific viral proteins essential for the life cycle of these pathogens .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Luo et al. (2020) | Identified as a potent anticancer agent against multiple human cancer cell lines with nanomolar GI50 values. |

| Noolvi et al. (2014) | Demonstrated significant antimicrobial activity against S. aureus and E. coli. |

| Xu et al. (2014) | Showed inhibition of Hepatitis B surface antigen secretion with EC50 values indicating strong antiviral potential. |

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of an oxadiazole ring.

1,4-bis(1H-benzimidazol-2-yl)benzene: Contains two benzimidazole moieties connected by a benzene ring.

Uniqueness

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in scientific research .

Biological Activity

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The benzimidazole scaffold is known for its pharmacological potential, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

- Molecular Formula : C13H13N9O

- Molecular Weight : 311.31 g/mol

- InChIKey : QUYAUXSDPAXBIP-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing the benzimidazole moiety exhibit potent anticancer properties. For instance, studies have shown that derivatives similar to this compound induce cytotoxic effects in various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of related benzimidazole derivatives on K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The results demonstrated that these compounds triggered significant apoptosis in both cell types, with caspase 3/7 activation being a critical mechanism of action .

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.

Research Findings:

In a comparative study, the minimum inhibitory concentration (MIC) values were determined for various derivatives:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 40 | Staphylococcus aureus |

| 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amines | 200 | Escherichia coli |

| 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol derivatives | 500 | Pseudomonas aeruginosa |

These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial potency .

The mechanism underlying the biological activity of this compound involves interaction with cellular targets that lead to apoptosis in cancer cells and inhibition of bacterial growth.

Molecular Docking Studies:

Molecular docking studies have indicated strong binding affinity to key proteins involved in cancer cell proliferation and survival pathways. The binding preference to BCR-ABL protein was evaluated, highlighting the potential for targeted therapy in resistant cancer forms .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have shown that modifications at specific positions on the benzimidazole ring can significantly influence biological activity. For example:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions between benzimidazole precursors and furazan intermediates. Key steps include nitration followed by reduction and ring closure under controlled pH (e.g., using ammonia or hydrazine). Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) and monitoring via HPLC with UV detection at 254 nm. Structural validation should employ FT-IR (N–H stretching at ~3300 cm⁻¹) and ¹H NMR (characteristic benzimidazole protons at δ 7.2–8.1 ppm) .

Q. How is the molecular structure of this compound validated in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethanol/water mixtures are analyzed using SHELX programs (e.g., SHELXL-97 for refinement). Key parameters include bond lengths (e.g., C–N: ~1.32 Å in the oxadiazole ring) and torsional angles (e.g., benzimidazole-oxadiazole dihedral angle ~20°). Hydrogen bonding networks (N–H⋯N interactions) should be mapped to confirm stability .

Q. What preliminary assays are used to evaluate its pharmacological potential?

- Methodological Answer : In vitro kinase inhibition assays (e.g., Rho kinase) are conducted using ATP-competitive ELISA protocols. IC₅₀ values are calculated via nonlinear regression of dose-response curves. Positive controls (e.g., Y-27632) and negative controls (DMSO vehicle) are essential. Cell viability assays (e.g., MTT) in vascular smooth muscle cells can assess cytotoxicity at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal motion vs. disorder) be resolved during refinement?

- Methodological Answer : Discrepancies in electron density maps (e.g., anisotropic displacement parameters) require iterative refinement using SHELXL-97. Strategies include:

- Applying restraints for bond lengths and angles in disordered regions.

- Testing twinning models (e.g., using CELL_NOW for twin law detection).

- Validating with R-factor convergence (target: ) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What computational approaches predict the compound’s ADMET properties?

- Methodological Answer : In silico tools like SwissADME predict logP (~2.1) and topological polar surface area (~95 Ų) to assess blood-brain barrier permeability. Toxicity risks (e.g., hepatotoxicity) are evaluated via ProTox-II, focusing on structural alerts like the benzimidazole moiety. Molecular docking (AutoDock Vina) against CYP450 isoforms (e.g., 3A4) identifies metabolic liabilities .

Q. How does the compound’s conformation impact its biological activity?

- Methodological Answer : Torsional flexibility between the benzimidazole and oxadiazole rings (e.g., ~20° twist) influences binding to kinase ATP pockets. Molecular dynamics simulations (GROMACS) over 100 ns trajectories reveal stable conformers. Pharmacophore modeling (Phase) highlights critical H-bond acceptors (oxadiazole N–O groups) and hydrophobic benzimidazole interactions .

Q. What strategies address low yields in multi-step syntheses?

- Methodological Answer : Optimize nitration steps using mixed acids (HNO₃/H₂SO₄) at 0–5°C to prevent over-oxidation. Intermediate purification via flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) improves final step efficiency. Microwave-assisted cyclization (100°C, 30 min) enhances reaction rates and reduces byproducts .

Q. How are hydrogen bonding networks analyzed to explain stability differences between polymorphs?

- Methodological Answer : Compare Hirshfeld surfaces (CrystalExplorer) for polymorphs to quantify intermolecular contacts. Dominant N–H⋯N interactions (30–35% contribution) indicate higher stability. Differential scanning calorimetry (DSC) correlates melting points (e.g., 215°C vs. 198°C) with lattice energy differences .

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O/c10-8-7(13-15-14-8)9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPDSNAEMKSMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NON=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70417303 | |

| Record name | 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332026-86-5 | |

| Record name | 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.